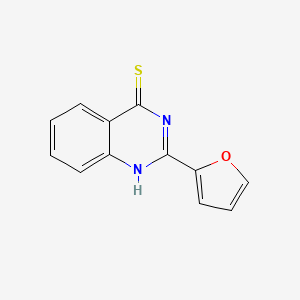

2-(Furan-2-yl)quinazoline-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

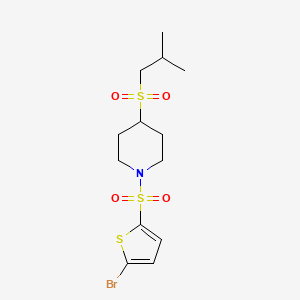

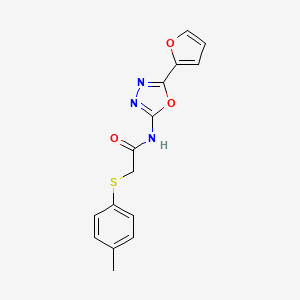

2-(Furan-2-yl)quinazoline-4-thiol is an organic compound that belongs to a class of heterocyclic compounds. It has a molecular weight of 228.27 and a molecular formula of C12H8N2OS .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods. One approach involves the interaction of o-amino benzamides and thiols . Another method involves the treatment of the product with excess Р2S5 in anhydrous pyridine, which gives N-(quinolin-6-yl)furan-2-carbothioamide. This is then oxidized with potassium ferricyanide in an alkaline medium to obtain 2-(furan-2-yl)thiazolo .Molecular Structure Analysis

The molecular structure of 2-(Furan-2-yl)quinazoline-4-thiol is represented by the formula C12H8N2OS . The InChI code for this compound is 1S/C12H8N2OS/c16-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-15-10/h1-7H,(H,13,14,16) .科学的研究の応用

Anticancer Activity

Quinazolinones, including 2-(Furan-2-yl)quinazoline-4-thiol , have shown promising anticancer properties. Researchers have identified several derivatives with potent activity against various cancer cell lines. For instance, 3-(2-chloro benzylidinamine)-2-(furan-2-yl)quinazoline-4(3H)-one exhibited high activity against ovarian and non-small cell lung cancer . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antiviral Applications

Chalcones, a class of quinazolinone derivatives, exhibit antiviral activity. While not directly related to our compound, this highlights the broader potential of quinazolinones in combating viral infections . Further studies are needed to explore their specific antiviral mechanisms.

Metabolism and Toxicity

Understanding the metabolism of quinazolinones is crucial. For instance, the 2-position of quinazoline compounds can be oxidized in vivo, leading to nephrotoxic quinazolinone metabolites . Investigating the metabolic fate of our compound is essential for safety assessment.

将来の方向性

Quinazoline derivatives, including 2-(Furan-2-yl)quinazoline-4-thiol, have a wide range of biological properties and are often used in targeted therapy directed at specific molecular pathways . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this area and potential for future developments.

作用機序

Target of Action

Quinazoline derivatives, a class of compounds to which 2-(furan-2-yl)quinazoline-4-thiol belongs, have been found to exhibit a wide range of biological activities

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by 2-(Furan-2-yl)quinazoline-4-thiol remain to be elucidated.

Biochemical Pathways

Quinazoline derivatives have been found to influence a variety of biochemical pathways, suggesting that 2-(Furan-2-yl)quinazoline-4-thiol may also affect multiple pathways

特性

IUPAC Name |

2-(furan-2-yl)-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-15-10/h1-7H,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNQQXJMZSKYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)quinazoline-4-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)